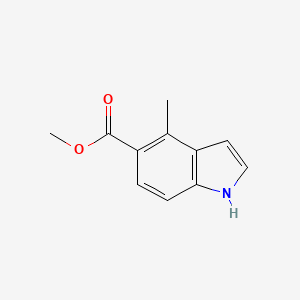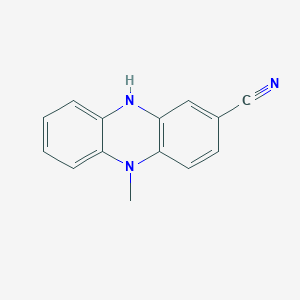![molecular formula C16H9BrS B13995860 5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)
5-Bromobenzo[b]naphtho[2,1-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobenzo[b]naphtho[2,1-d]thiophene is an organic compound with the molecular formula C16H9BrS. It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, which is a polycyclic aromatic compound containing a thiophene ring fused with a naphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method is the electrophilic aromatic substitution reaction, where benzo[b]naphtho[2,1-d]thiophene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and modified thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromobenzo[b]naphtho[2,1-d]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-Bromobenzo[b]naphtho[2,1-d]thiophene depends on its specific application. In organic electronics, its role as a semiconductor involves the movement of charge carriers through its conjugated π-system. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]naphtho[2,1-d]thiophene: The parent compound without the bromine substituent.
5-Chlorobenzo[b]naphtho[2,1-d]thiophene: A chlorinated derivative with similar properties.
5-Iodobenzo[b]naphtho[2,1-d]thiophene: An iodinated derivative with potential for further functionalization
Uniqueness
5-Bromobenzo[b]naphtho[2,1-d]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C16H9BrS |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
5-bromonaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C16H9BrS/c17-14-9-13-11-6-3-4-8-15(11)18-16(13)12-7-2-1-5-10(12)14/h1-9H |
InChI-Schlüssel |
MBEIUMZROARQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2SC4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)







![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)

